molecular formula C9H3CoO6 B1659756 Cobalt trimellitate CAS No. 67801-57-4

Cobalt trimellitate

Cat. No.: B1659756
CAS No.: 67801-57-4
M. Wt: 266.05 g/mol
InChI Key: GDWUHSCXHVYDID-UHFFFAOYSA-K
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Description

Cobalt trimellitate is a coordination compound formed by cobalt ions (Co²⁺ or Co³⁺) and trimellitic acid (benzene-1,2,4-tricarboxylic acid). Such coordination polymers often exhibit tunable porosity, magnetic properties, or catalytic activity, though specific data on this compound remains sparse in the literature reviewed here .

Properties

CAS No.

67801-57-4

Molecular Formula

C9H3CoO6

Molecular Weight

266.05 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylate;cobalt(3+)

InChI

InChI=1S/C9H6O6.Co/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3

InChI Key

GDWUHSCXHVYDID-UHFFFAOYSA-K

SMILES

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3]

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3]

Other CAS No.

67801-57-4

Related CAS

528-44-9 (Parent)

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

Cobalt tricarboxylates exhibit stability up to 300°C, beyond which they decompose:

  • Weight Loss Stages :

    • 25–150°C : Loss of coordinated/lattice water .

    • 300–500°C : Ligand oxidation to CO₂, leaving cobalt oxides (Co₃O₄ or CoO) .

For cobalt phthalocyanine-trimellitate hybrids, thermogravimetric analysis (TGA) shows 15% mass loss below 150°C (water) and major decomposition at 420°C .

Protonation/Deprotonation:

  • In acidic media (pH < 3), carboxylate groups protonate, destabilizing the framework:
    Co(TMA)+3H+Co2++H3TMA\text{Co(TMA)} + 3\text{H}^+ \rightarrow \text{Co}^{2+} + \text{H}_3\text{TMA} .

  • In basic conditions, hydroxide ions displace carboxylate ligands, forming cobalt hydroxides:
    Co(TMA)+2OHCo(OH)2+TMA3\text{Co(TMA)} + 2\text{OH}^- \rightarrow \text{Co(OH)}_2 + \text{TMA}^{3-} .

Carbonate Displacement:

Adding carbonate ions precipitates cobalt carbonate:
Co2++CO32CoCO3\text{Co}^{2+} + \text{CO}_3^{2-} \rightarrow \text{CoCO}_3 \downarrow .

Redox Behavior

Cobalt trimellitate participates in electron-transfer reactions due to Co(II)/Co(III) redox activity:

  • Oxidation : In the presence of H₂O₂ or O₂, Co(II) oxidizes to Co(III), altering coordination geometry (octahedral → tetrahedral):
    4[Co(H2O)6]2++O2+4H+4[Co(H2O)6]3++2H2O4[\text{Co(H}_2\text{O})_6]^{2+} + \text{O}_2 + 4\text{H}^+ \rightarrow 4[\text{Co(H}_2\text{O})_6]^{3+} + 2\text{H}_2\text{O} .
    This is evidenced by color shifts from pink (Co²⁺) to brown (Co³⁺) .

  • Electrocatalysis : Cobalt-trimellitate-modified electrodes show mediated oxidation of ascorbic acid (AA) and dopamine (DA) with peak potentials at +0.25 V and +0.45 V (vs. Ag/AgCl), respectively .

Ligand Exchange Reactions

Trimellitate ligands are displaced by stronger-field ligands:

  • Ammonia : Forms hexaamminecobalt(III) complexes:
    Co(TMA)+6NH3[Co(NH3)6]3++TMA3\text{Co(TMA)} + 6\text{NH}_3 \rightarrow [\text{Co(NH}_3)_6]^{3+} + \text{TMA}^{3-} .

  • Halides : Iodide ions (I⁻) coordinate preferentially over carboxylates, inducing thermochromic shifts from pink (octahedral Co²⁺) to blue (tetrahedral Co²⁺) .

Stability and Environmental Reactivity

  • Hydrolysis : Resistant to hydrolysis in neutral water but reacts with steam at high temperatures:
    2Co+H2OΔCoO+H22\text{Co} + \text{H}_2\text{O} \xrightarrow{\Delta} \text{CoO} + \text{H}_2 .

  • Photodegradation : UV exposure degrades organic ligands, releasing Co²⁺ ions .

Comparison with Similar Compounds

Comparison with Metal-Trimellitate Coordination Polymers

Table 1: Structural and Functional Comparison of Metal Trimellitates
Compound Structure Synthesis Method Key Properties Applications References
Sodium Trimellitate Molecularly separated in CaCO₃ matrix Immobilization in CaCO₃ Ultralong room-temperature phosphorescence (RTP) Eco-friendly RTP materials
Calcium Trimellitate 3D coordination polymer Hydrothermal synthesis Fluorescence, thermal stability Optical materials, sensors
Cobalt Trimellitate (hypothetical) Layered/metal-organic framework (MOF) Solvothermal synthesis (inferred) Potential magnetic/catalytic properties Catalysis, gas storage [Inferred from [2, 22]]

Key Differences :

  • Sodium Trimellitate : Exhibits aggregation-induced RTP when immobilized in CaCO₃, with cellulose trimellitate derivatives showing enhanced phosphorescence due to hydrogen-bonding networks .
  • Calcium Trimellitate: Forms rigid 3D networks with tunable fluorescence, influenced by auxiliary ligands (e.g., N-donor species) .
  • This compound : Hypothesized to exhibit redox activity or magnetism due to cobalt’s variable oxidation states, though experimental data is lacking in the provided sources.

Comparison with Organic Trimellitate Esters

Organic trimellitate esters, such as trioctyl trimellitate (TOTM) and tridecyl trimellitate, are widely used as plasticizers and emollients.

Table 2: Functional Comparison of Organic Trimellitates
Compound Structure Synthesis Method Key Properties Applications References
Trioctyl Trimellitate (TOTM) Branched alkyl ester Esterification High thermal stability, low volatility PVC plasticizer (wires, cables)
Tridecyl Trimellitate Linear alkyl ester Esterification Low viscosity, emollient Cosmetics, skin care
This compound Coordination polymer Solvothermal (inferred) Potential catalytic/sorption properties Industrial catalysis (hypothetical) [Inferred from [2]]

Key Differences :

  • TOTM : Dominates the plasticizer market due to its compatibility with PVC and resistance to migration . Market reports project growth in automotive and construction sectors .
  • Tridecyl Trimellitate: Used in cosmetics for its skin-softening properties, with a NOAEL of 300 mg/kg/day in toxicity studies .

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